molecular formula C14H20Cl2N2O2 B2552168 2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 76087-80-4

2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride

Cat. No.: B2552168
CAS No.: 76087-80-4
M. Wt: 319.23
InChI Key: YBCWZEWKZYHZBF-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C14H20Cl2N2O2. It is commonly used in research and industrial applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride typically involves the reaction of 2-phenoxyethylamine with piperazine, followed by chlorination and subsequent reaction with chloroacetyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification is often achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, which can have different biological activities and applications .

Scientific Research Applications

2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride is used in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride is unique due to its specific substitution pattern and the presence of both phenoxy and piperazine groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2.ClH/c15-12-14(18)17-8-6-16(7-9-17)10-11-19-13-4-2-1-3-5-13;/h1-5H,6-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCWZEWKZYHZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2)C(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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